4-Methanesulfonylthiophene-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3S2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4-methylsulfonylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NO3S2/c1-12(9,10)5-3-11-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI Key |
REIQZKKFUXSTBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methanesulfonylthiophene 3 Carboxamide and Analogues
Strategies for the Construction of the Thiophene (B33073) Core with Sulfonyl Functionality
The formation of the thiophene ring bearing a sulfonyl group can be approached in two primary ways: by constructing the thiophene ring with the sulfur atom already at the sulfone oxidation state, or more commonly, by first forming a sulfide-containing thiophene and subsequently oxidizing the sulfur atom.
Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings, including thiophenes. The [3+2] cycloaddition, in particular, offers a convergent approach to highly substituted thiophenes and their dihydro- and tetrahydro- precursors. researchgate.netnuph.edu.ua In this strategy, a three-atom synthon containing the sulfur atom reacts with a two-atom unsaturated component. For instance, thiocarbonyl ylides can be reacted with various dipolarophiles to construct the thiophene core. researchgate.netnuph.edu.ua
A modern approach involves the rhodium-catalyzed formal [3+2] cycloaddition of bicyclic 1,2,3-thiadiazoles with alkenes. acs.orgnih.gov This method provides access to densely functionalized dihydrothiophenes, which can then be oxidized to the corresponding aromatic thiophenes. acs.org While this method directly installs substituents, the sulfonyl group is typically introduced in a subsequent step via oxidation. The versatility of the cycloaddition partners allows for the introduction of various substituents on the thiophene ring, which can be crucial for tuning the properties of the final molecule.
| Cycloaddition Strategy | Key Reactants | Intermediate Product | Ref. |
| Thiocarbonyl Ylide [3+2] | Thiocarbonyl ylide, α,β-unsaturated compounds | Dihydro/Tetrahydrothiophene | researchgate.netnuph.edu.ua |
| Rh-catalyzed [3+2] | Bicyclic 1,2,3-thiadiazole, Alkene | Dihydrothiophene | acs.orgnih.gov |
| Base-mediated [3+2] | β-keto dithioesters, Acetylene dicarboxylates | Functionalized Thiophene | thieme-connect.com |
The oxidation of a thioether or sulfide (B99878) functionality on a pre-formed thiophene ring is the most direct and common method for introducing the sulfonyl group. This transformation requires chemoselective oxidation conditions that tolerate other functional groups present on the thiophene ring, such as the carboxamide precursor.
Hydrogen peroxide (H₂O₂) is a widely used oxidant for this purpose, often in the presence of a catalyst to enhance its reactivity. nih.govacs.org Methyltrioxorhenium(VII) (MTO) has been shown to be an effective catalyst for the oxidation of various thiophene derivatives to their corresponding sulfones. nih.govacs.orgdicp.ac.cn The reaction proceeds stepwise, first forming the sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. nih.govacs.org The rate of oxidation can be influenced by the electronic nature of the substituents on the thiophene ring. nih.gov
Another effective oxidizing system is an aqueous solution of hydrogen peroxide and phosphorus pentoxide (P₂O₅), which has been successfully used for the clean conversion of electron-poor benzo[b]thiophenes to their sulfones. researchgate.net This method is particularly relevant for substrates that may be deactivated towards oxidation.
Table of Oxidative Conditions for Thiophene Sulfone Synthesis
| Oxidant | Catalyst / Additive | Solvent | Key Features | Ref. |
|---|---|---|---|---|
| Hydrogen Peroxide | Methyltrioxorhenium(VII) (MTO) | Acetonitrile/Water | Catalytic, proceeds via sulfoxide intermediate. | nih.govacs.orgdicp.ac.cn |
Introduction and Derivatization of the Carboxamide Moiety
The carboxamide group is a key functional handle that can be introduced either before or after the formation of the sulfonyl group. Its synthesis and subsequent functionalization are critical for building molecular diversity.
The most straightforward method for introducing the carboxamide moiety is through the amidation of a corresponding thiophene-3-carboxylic acid. This transformation is typically achieved using a coupling reagent to activate the carboxylic acid towards nucleophilic attack by an amine. A variety of modern coupling reagents can be employed for this purpose. organic-chemistry.org For instance, the synthesis of thiophene carboxamide derivatives has been accomplished using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with an amine to form the desired amide. nih.gov This two-step procedure is often very efficient. The choice of amidation method depends on the stability of the starting materials and the presence of other sensitive functional groups in the molecule. researchgate.net
While direct information on the N-functionalization of 4-methanesulfonylthiophene-3-carboxamide (B6174856) is limited, general principles of amide and sulfonamide chemistry can be applied. The nitrogen atom of a primary or secondary carboxamide can be functionalized through various reactions, such as alkylation or arylation, although this can be challenging.
More commonly, analogous sulfonamides undergo N-alkylation. For example, the N-alkylation of various sulfonamides, including thiophene-2-sulfonamide, has been achieved using alcohols as alkylating agents in the presence of a manganese catalyst. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine. acs.orgresearchgate.net Similar strategies could potentially be adapted for the N-alkylation of the carboxamide nitrogen, likely requiring protection-deprotection strategies or specific catalytic systems to achieve selectivity. The N-alkylation of 2-aminothiophenes, a related class of compounds, has been reported to be difficult, often requiring forcing conditions, though milder methods using cesium carbonate have been developed. nih.gov
Post-Synthetic Modifications and Scaffold Diversification
Post-synthetic modification allows for the late-stage introduction of diverse functional groups onto the core scaffold of this compound. This is a powerful strategy in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies.
A common approach involves installing a handle, such as a halogen atom, on the thiophene ring that can participate in cross-coupling reactions. For example, a brominated thiophene-carboxamide or its ester precursor can undergo palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids. nih.govresearchgate.net This allows for the introduction of a wide range of aryl or heteroaryl substituents onto the thiophene core. nih.govresearchgate.netnih.gov The success of these reactions often depends on carefully optimized conditions, including the choice of palladium catalyst, ligand, base, and solvent, to achieve good yields and regioselectivity. nih.govmdpi.com
Other palladium-catalyzed reactions, such as C-S cross-coupling, could also be employed to further functionalize the scaffold, for instance, by coupling thiols with a halogenated thiophene precursor. nih.gov These late-stage diversification strategies significantly expand the chemical space accessible from a common intermediate.
Examples of Post-Synthetic Modifications on Thiophene Scaffolds
| Reaction Type | Key Reactants | Catalyst System (Example) | Introduced Moiety | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | Bromothiophene, Arylboronic acid | Pd(PPh₃)₄ | Aryl group | nih.govresearchgate.net |
Late-Stage Functionalization Techniques for Analog Generation
Late-stage functionalization (LSF) represents a powerful strategy for introducing chemical diversity into complex molecules like this compound at the final stages of a synthetic sequence. wikipedia.orgmpg.de This approach bypasses the need for de novo synthesis for each new analog, thereby accelerating the discovery of novel compounds. researchgate.net For a scaffold such as this, LSF would primarily target the C-H bonds on the thiophene ring at the 2- and 5-positions, which are activated towards electrophilic substitution. wikipedia.org
Key LSF strategies applicable to this system include:
C-H Activation/Functionalization : Transition-metal catalysis, particularly with ruthenium, can facilitate the introduction of alkyl or aryl groups at specific C-H bonds. researchgate.net While directing groups are often required, the inherent electronic properties of the thiophene ring and its substituents can influence regioselectivity.
Photocatalysis : Modern photocatalytic methods offer mild conditions for generating radical intermediates. For instance, a photocatalytic approach could be used to convert the related sulfonamide derivatives into sulfonyl radicals, which can then engage in a variety of bond-forming reactions with alkene fragments. nih.gov This strategy could be adapted to modify the sulfonyl moiety or introduce new functional groups to the thiophene core.
Halogenation : The introduction of a halogen (e.g., bromine or iodine) at the 2- or 5-position serves as a versatile LSF step. The resulting halo-thiophene is a key intermediate for numerous cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the installation of a wide array of carbon- and heteroatom-based substituents. Thiophene is known to brominate at a rate 10^7 times faster than benzene (B151609), highlighting the high reactivity of its C-H bonds. wikipedia.org
The table below summarizes potential LSF reactions for generating analogs of this compound.
| Reaction Type | Reagents/Catalyst | Potential Modification Site | Product Class |
| C-H Alkylation | [Ru(O₂CMes)₂(p-cymene)], Alkyl Bromide | Thiophene C5-position | 5-Alkyl-thiophenes |
| C-H Arylation | Pd(OAc)₂, Aryl Halide | Thiophene C5-position | 5-Aryl-thiophenes |
| Bromination | N-Bromosuccinimide (NBS) | Thiophene C5-position | 5-Bromo-thiophene |
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | From 5-Bromo derivative | 5-Aryl-thiophenes |
Regioselective Transformations within the Thiophene Ring System
The substitution pattern of this compound dictates the regioselectivity of subsequent reactions on the thiophene ring. The electron-withdrawing nature of both the methanesulfonyl (-SO₂CH₃) group and the carboxamide (-CONH₂) group deactivates the thiophene ring towards electrophilic aromatic substitution. However, they direct incoming electrophiles primarily to the C-5 position, and to a lesser extent, the C-2 position. The C-5 position is sterically more accessible and electronically favored for substitution. researchgate.net
Unprecedented intermolecular cycloaddition–cycloreversion procedures can also be employed for the regiospecific synthesis of 3,4-disubstituted thiophenes, which can then undergo further selective reactions. rsc.org For an existing 3,4-disubstituted system, transformations such as Vilsmeier-Haack formylation or nitration would be expected to occur selectively. researchgate.net
The table below outlines expected outcomes for regioselective reactions.
| Reaction | Reagents | Expected Major Product | Rationale |
| Formylation | POCl₃, DMF | 5-Formyl-4-methanesulfonylthiophene-3-carboxamide | The Vilsmeier reagent is an electrophile that will preferentially attack the most activated and accessible position (C-5). researchgate.net |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-methanesulfonylthiophene-3-carboxamide | Nitronium ion (NO₂⁺) is a strong electrophile that will substitute at the C-5 position. |
| Halogenation | Br₂, Acetic Acid | 5-Bromo-4-methanesulfonylthiophene-3-carboxamide | Bromine will add to the position least deactivated by the electron-withdrawing groups. wikipedia.org |
Conversion Reactions of the Sulfonyl and Carboxamide Groups
Both the methanesulfonyl and carboxamide functional groups are amenable to a variety of chemical transformations, further expanding the library of accessible analogs. researchgate.netresearchgate.net
Reactions of the Sulfonyl Group:
The sulfonyl group is generally stable, but it can participate in specific reactions. One key transformation is its conversion into other sulfur-containing functionalities. For instance, under specific conditions, the sulfonyl group can be reduced. More commonly, the sulfonyl moiety is built up from a thiol or sulfinate precursor which can be oxidized. rsc.org A useful synthetic approach involves reacting heteroarylzinc reagents with chlorosulfates to generate sulfonyl chlorides, which are precursors to sulfonamides. nih.gov Photocatalytic methods can also activate related sulfonamides to form sulfonyl radicals, which can then be functionalized. nih.gov
Reactions of the Carboxamide Group:
The primary carboxamide group is a versatile functional handle that can be converted into several other groups:
Hydrolysis : Treatment with strong acid or base under heating converts the carboxamide to the corresponding carboxylic acid, 4-Methanesulfonylthiophene-3-carboxylic acid. researchgate.net A milder method involves heating with amyl nitrite (B80452) in acetic acid. researchgate.net
Dehydration : Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) can dehydrate the primary amide to yield the corresponding nitrile, 4-Methanesulfonylthiophene-3-carbonitrile.
Reduction : Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to an aminomethyl group, yielding (4-(methanesulfonyl)thiophen-3-yl)methanamine.
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. Treatment with bromine and a strong base would yield 3-amino-4-methanesulfonylthiophene.
The following table summarizes key conversion reactions.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Carboxamide | Dehydration | POCl₃ or SOCl₂ | Nitrile |
| Carboxamide | Reduction | LiAlH₄ | Amine |
| Sulfonyl | Reduction (challenging) | Strong reducing agents | Sulfide (potential) |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Synthetic Elucidation
The structural confirmation of this compound and its synthesized analogs relies on a combination of advanced spectroscopic and chromatographic techniques. journalwjarr.comdergipark.org.tr These methods provide unambiguous evidence of the molecular structure, purity, and composition. nih.govsciopen.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. scientific.net For the parent compound, the ¹H NMR spectrum would show distinct signals for the two thiophene protons, the carboxamide (-CONH₂) protons, and the methyl (-CH₃) protons of the sulfonyl group. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, which is crucial for confirming regiochemistry in substituted analogs. beilstein-journals.orgmdpi.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the elemental formula. mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional structural information about the different moieties within the molecule. Techniques like atmospheric pressure chemical ionization (APCI) are effective for ionizing thiophene compounds. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. journalwjarr.com Characteristic absorption bands would be observed for the N-H stretches of the amide (around 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1690 cm⁻¹), and the symmetric and asymmetric S=O stretches of the sulfonyl group (around 1150 and 1350 cm⁻¹, respectively).
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. By using a suitable stationary phase and mobile phase, baseline separation of the target compound from starting materials, reagents, and byproducts can be achieved.
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable derivatives, GC-MS can be used for separation and identification.
Trapped Ion Mobility Spectrometry (TIMS) : This advanced technique, often coupled with mass spectrometry, can provide information about the shape and size (collision cross-section) of the ionized molecules, which helps in distinguishing between isomers. researchgate.net
The table below details the expected characterization data for the parent compound.
| Technique | Expected Observation | Information Gained |
| ¹H NMR | Signals for 2 thiophene H's, 2 amide H's, 3 methyl H's | Proton environment and count, structural connectivity |
| ¹³C NMR | Signals for 4 thiophene C's, 1 carbonyl C, 1 methyl C | Carbon skeleton and chemical environment |
| HR-MS | Molecular ion peak corresponding to C₆H₇NO₃S₂ | Elemental formula confirmation |
| FT-IR | Bands at ~3300, ~1660, ~1350, ~1150 cm⁻¹ | Presence of -NH₂, C=O, and -SO₂ functional groups |
| HPLC | Single major peak | Assessment of purity |
Molecular Design Principles and Structure Activity Relationship Sar Investigations in Preclinical Contexts
Rational Design Paradigms for 4-Methanesulfonylthiophene-3-carboxamide (B6174856) Analogues
The development of analogues of this compound is often guided by rational design principles aimed at optimizing interactions with specific biological targets, frequently kinases. nih.govnih.gov A common strategy involves using the thiophene-3-carboxamide (B1338676) core as a scaffold that can present substituents in a defined three-dimensional space to interact with key residues in the active site of a target protein. nih.gov The methanesulfonyl group at the 4-position is a critical feature, often introduced to act as a hydrogen bond acceptor and to influence the electronic properties of the thiophene (B33073) ring. researchgate.net
Computational modeling and structure-based drug design have played a role in the conceptualization of new analogues. nih.gov By understanding the binding modes of parent compounds, researchers can hypothesize modifications that may enhance potency or selectivity. For instance, molecular docking studies might suggest the extension of a substituent from the carboxamide nitrogen to access a nearby hydrophobic pocket within the target enzyme. researchgate.net
Systematic Exploration of Substituent Effects on Biological Activity in Research Models
The biological activity of this compound analogues is highly dependent on the nature and position of various substituents. Systematic SAR studies have been conducted to probe these effects.
Influence of Electronic Properties (e.g., Electron-Withdrawing Groups)
In broader studies of thiophene carboxamides, the introduction of other electron-withdrawing groups, such as nitro or cyano groups, on appended phenyl rings has been shown to affect the molecule's binding affinity, though the specific outcomes are target-dependent. mdpi.com The planarity of the thiophene ring system is also a factor, as it facilitates effective interaction with planar aromatic residues in a binding site. nih.gov
Role of Steric Factors and Conformational Preferences
Steric bulk is a critical determinant of the biological activity of this compound analogues. The size and shape of substituents can either promote or hinder the optimal binding conformation. For instance, the introduction of bulky groups on an adjacent phenyl ring can lead to a loss of activity if they clash with the protein surface. researchgate.net
Bioisosteric Replacements of the Thiophene Core and Adjacent Functional Groups
Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.govresearchgate.netnih.govu-strasbg.frresearchgate.net In the context of this compound analogues, this has involved modifications to the thiophene core, the methanesulfonyl group, and the carboxamide moiety.
The thiophene ring itself can be considered a bioisostere of a phenyl ring, and in some contexts, replacing it with other heteroaromatic systems like furan, pyrrole, or pyridine (B92270) has been explored to modulate properties such as metabolic stability and target engagement. researchgate.net
The methanesulfonyl group can be replaced by other hydrogen bond acceptors or groups with different electronic and steric profiles. For example, a sulfonamide or a smaller, less bulky group could be introduced to probe the importance of the size and hydrogen bonding capacity of this moiety.
The carboxamide linker is crucial for the activity of many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase. nih.gov Bioisosteric replacements for the amide bond, such as reversed amides, triazoles, or oxadiazoles, have been investigated in similar scaffolds to improve properties like metabolic stability and cell permeability. researchgate.net The rationale behind these replacements is to maintain the key interactions with the target while altering other molecular properties.
Below is a data table summarizing the conceptual impact of various modifications based on general principles observed in related thiophene carboxamide series.
| Modification | Rationale | Potential Impact on Biological Activity |
| Replacement of Thiophene Core | Modulate electronics, lipophilicity, and metabolic stability. | Can either increase or decrease potency depending on the specific target and the nature of the replacement ring. |
| Variation of Substituents on Thiophene Ring | Probe steric and electronic requirements of the binding pocket. | Introduction of bulky groups can be detrimental, while smaller, appropriately functionalized groups may enhance binding. |
| Modification of the Carboxamide Group | Alter hydrogen bonding capacity and metabolic stability. | Bioisosteric replacement can improve pharmacokinetic properties while maintaining or improving potency. |
| Alteration of the Methanesulfonyl Group | Investigate the importance of hydrogen bonding and steric bulk at the 4-position. | Replacement with smaller or different hydrogen bond acceptors can reveal key interactions and optimize binding. |
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For thiophene (B33073) carboxamide derivatives, DFT analysis has been used to calculate key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
In studies of anticancer thiophene carboxamide derivatives, it was found that molecules with a smaller HOMO-LUMO gap tend to have higher reactivity, which can correlate with enhanced biological activity. For instance, in a study of biomimetics of Combretastatin A-4, the active compounds 2b and 2e exhibited low HOMO-LUMO gaps of -0.13 eV and -0.15 eV, respectively, suggesting high reactivity. nih.gov The distribution of these frontier orbitals also provides insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. The aromaticity of the thiophene ring plays a significant role in its electronic properties and interactions. nih.gov
Quantum chemical calculations have also been applied to understand the reactivity of substituted thieno[2,3-d]pyrimidin-4-ones, which share the thiophene core. These studies, using HF and DFT (B3LYP) approximations, have elucidated the mechanisms of reactions like ipso-nitration by analyzing the energies and electronic structures of intermediates and products. researchgate.net Such calculations help in predicting the outcomes of chemical reactions and understanding substituent effects on the reactivity of the thiophene ring system. researchgate.net
Table 1: Frontier Orbital Energies of Selected Thiophene Carboxamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 2b | -0.2013 | -0.0681 | -0.1332 |
| Derivative 2e | -0.2091 | -0.0554 | -0.1537 |
Note: Data extracted from a study on thiophene carboxamide derivatives as CA-4 biomimetics. nih.gov
Molecular Docking and Ligand-Protein Interaction Profiling in Target Research
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of thiophene carboxamide derivatives and to identify key interactions that contribute to their biological activity.
In the context of anticancer research, molecular docking studies have been performed on thiophene carboxamide derivatives targeting the colchicine-binding site of tubulin. nih.govmdpi.com These studies revealed that the thiophene ring and the carboxamide group are crucial for forming hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, such as V-181 and C-239. nih.govmdpi.com The binding patterns of these derivatives are often compared to known inhibitors like colchicine (B1669291) and Combretastatin A-4 to validate their mechanism of action. nih.govmdpi.com
Similarly, thiophene-3-carboxamide (B1338676) derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov Molecular docking simulations have shown that these compounds can stably bind to the active site of VEGFR-2, providing a rationale for their anti-angiogenic properties. nih.gov In another study, ortho-amino thiophene carboxamide derivatives were docked into the binding sites of both VEGFR-2 and tubulin to explain their dual inhibitory activities. nih.gov
The effectiveness of the docking protocol is often validated by redocking a co-crystallized ligand into the catalytic pocket of the target enzyme to ensure the accuracy of the predicted binding modes. nih.gov
Table 2: Examples of Protein Targets for Thiophene Carboxamide Derivatives in Docking Studies
| Compound Class | Protein Target | Key Interacting Residues (Example) | Reference |
|---|---|---|---|
| Anticancer Thiophene Carboxamides | Tubulin (PDB ID: 6XER) | V-181, C-239 | nih.govmdpi.com |
| Thiophene-3-carboxamides | VEGFR-2 | Not specified | nih.gov |
| Thiophene-3-carbonitriles | MurF Enzyme | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence their potency.
2D-QSAR studies have been conducted on substituted thiophene carboxamide derivatives to design novel anti-tubercular agents. jetir.org In one such study, a regression equation was developed that correlated the anti-tubercular activity (pIC50) with various physicochemical descriptors. The model showed good statistical quality, with a high correlation coefficient (r² = 0.8319) and predictive ability (q² = 0.7950). jetir.org The descriptors in the model, such as SsNH2E-index and SdOE-index, provided insights into the structural requirements for anti-tubercular activity. jetir.org
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. rsc.org These models generated contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. rsc.org Similar 3D-QSAR studies have been performed on thiophene-3-carbonitriles-based MurF inhibitors, yielding models with high predictive power. nih.gov
Table 3: Statistical Parameters of a 2D-QSAR Model for Anti-tubercular Thiophene Carboxamides
| Parameter | Value |
|---|---|
| r² (Correlation Coefficient) | 0.8319 |
| q² (Cross-validated r²) | 0.7950 |
| F-test | 43.148 |
| r²_se (Standard Error of r²) | 0.1772 |
| q²_se (Standard Error of q²) | 0.1888 |
Note: Data from a 2D-QSAR study on substituted thiophene carboxamide derivatives. jetir.org
Molecular Dynamics Simulations to Elucidate Ligand-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are used to study the dynamic behavior of ligand-protein complexes over time, providing insights into their stability and conformational changes.
For thiophene carboxamide derivatives targeting tubulin, MD simulations have been performed to assess the stability of the ligand-protein complexes. nih.gov These simulations, typically run for a duration of 100 ns, showed that the active compounds formed stable and compact complexes with tubulin, reinforcing the findings from molecular docking studies. nih.gov
In the context of VEGFR-2 inhibitors, MD simulations have demonstrated that thiophene-3-carboxamide derivatives can stably bind to the active site of the enzyme, confirming the docking predictions. nih.gov Similarly, MD simulations of MurF inhibitors based on a thiophene-3-carbonitrile scaffold were used to confirm the stability of the ligand-enzyme complex. nih.gov These simulations provide a dynamic view of the interactions and can reveal important conformational changes that are not captured by static docking models.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as filters in virtual screening to identify new compounds with the desired activity from large chemical databases.
An integrated virtual screening approach, combining a support vector machine (SVM) model with pharmacophore-based screening, was used to identify thiophene carboxamide scaffolds as potential PARP1 inhibitors. tandfonline.com The generated pharmacophore models were validated based on their sensitivity, specificity, and accuracy in distinguishing active from inactive compounds. tandfonline.com This sequential in silico screening process led to the identification of novel hits that were subsequently confirmed by in vitro assays. tandfonline.com
Pharmacophore modeling has also been applied to thiophene-3-carbonitriles as MurF inhibitors. nih.gov A five-feature pharmacophore model was generated from a set of 48 inhibitors, which was then used to understand the key structural requirements for MurF inhibition. nih.gov These models are powerful tools for ligand-based drug design and can significantly accelerate the discovery of new lead compounds.
Preclinical Biological Activity Research and Mechanistic Investigations
Research into Antineoplastic Activities in Cellular Models
Thiophene-3-carboxamide (B1338676) derivatives have been the subject of numerous studies to evaluate their potential as anticancer agents. This research has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with key molecular pathways essential for tumor development and progression.
Studies on Cell Proliferation Inhibition and Cytostatic Effects in Various Cancer Cell Lines
A significant body of research has demonstrated the potent anti-proliferative and cytostatic effects of thiophene-3-carboxamide derivatives across a wide range of human cancer cell lines. These compounds have shown the ability to inhibit the growth of tumors originating from various tissues, including colon, breast, prostate, and liver cancers.
One study reported a series of novel thiophene-3-carboxamide derivatives, with one compound in particular, referred to as 14d, exhibiting excellent anti-proliferative activity against HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma), PC3 (prostate cancer), and A549 (lung carcinoma) cell lines. nih.gov Another investigation into thiophene (B33073) carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) identified compounds 2b and 2e as highly active against the Hep3B hepatocellular carcinoma cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov Further research on ortho-amino thiophene carboxamide derivatives highlighted compounds 5 and 21, which displayed 2.3- and 1.7-fold higher cytotoxicity than the established drug Sorafenib against HepG-2 liver cancer cells. nih.gov
The anti-proliferative activity of various thiophene carboxamide derivatives is summarized in the interactive data table below.
Research on Induction of Apoptosis and Modulation of Cell Cycle Progression
Beyond inhibiting proliferation, several thiophene-3-carboxamide derivatives have been shown to actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical characteristic for an effective anticancer agent, as it leads to the elimination of malignant cells. For instance, certain ortho-amino thiophene carboxamide derivatives were found to induce apoptosis, which was correlated with an elevation of the tumor suppressor protein p53, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and a rise in caspase-3/7 levels. semanticscholar.org Similarly, another study demonstrated that their synthesized thiophene carboxamide derivatives induced morphological changes characteristic of apoptosis in A375, HT-29, and MCF-7 cells, which was confirmed by an enhanced signal from caspase-3/7 staining. nih.gov
In addition to inducing apoptosis, these compounds have been observed to modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Research has shown that some thiophene carboxamide derivatives can arrest the cell cycle at specific phases, thereby preventing the cancer cells from dividing. Specifically, cell cycle analysis of hepatocellular carcinoma cells treated with ortho-amino thiophene carboxamide derivatives showed an accumulation of cells in the sub-G1 phase, indicative of apoptosis, and a cell cycle arrest at the G2/M phase. nih.gov This G2/M phase arrest was also noted in another study with a different set of thiophene carboxamide derivatives. researchgate.net
Mechanistic Elucidation of Molecular Target Engagement (e.g., β-catenin pathway, VEGFR-2, tubulin interactions)
To understand how these compounds exert their anticancer effects, researchers have investigated their interactions with specific molecular targets within cancer cells.
VEGFR-2 Inhibition: A prominent mechanism of action for several thiophene-3-carboxamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors. One study reported a thiophene-3-carboxamide derivative (compound 14d) with a VEGFR-2 inhibitory IC50 value of 191.1 nM. nih.gov
Tubulin Interactions: Some thiophene carboxamide derivatives have been designed to act as biomimetics of Combretastatin A-4 (CA-4), a natural product known to inhibit tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential for cell division. By interacting with the colchicine-binding site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org
β-catenin Pathway: While direct evidence linking 4-Methanesulfonylthiophene-3-carboxamide (B6174856) to the β-catenin pathway is not yet established, the presence of the methanesulfonyl group is noteworthy. The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, leading to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in proliferation and survival. mdpi.com Interestingly, other classes of compounds containing sulfonamide groups have been reported as inhibitors of β-catenin signaling. nih.gov For example, a study on sulfonamide inhibitors demonstrated their ability to inhibit a Wnt reporter with an IC50 of 7.0 µM and reduce c-MYC levels, a downstream target of the β-catenin pathway. nih.gov This suggests a potential, yet unconfirmed, avenue of investigation for sulfonyl-containing thiophene carboxamides.
Investigation of Anti-Angiogenic Research Mechanisms
Consistent with their activity as VEGFR-2 inhibitors, thiophene-3-carboxamide derivatives have demonstrated anti-angiogenic properties in preclinical models. Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, have provided direct evidence of these effects. One potent thiophene-3-carboxamide derivative, compound 14d, was shown to inhibit HUVEC tube formation in a dose-dependent manner. nih.gov This assay mimics the formation of new blood vessel networks. The same study also found that this compound inhibited cell migration, another crucial step in angiogenesis. nih.gov The anti-angiogenic potential of another derivative was confirmed by its ability to lower the levels of VEGF-A, the primary ligand for VEGFR-2. researchgate.net
Research into Antimicrobial and Antifungal Activities
In addition to their antineoplastic properties, the thiophene carboxamide scaffold has been explored for its potential to combat microbial and fungal infections.
Studies on Antibacterial Potency and Mechanism of Action
Various thiophene derivatives have been evaluated for their antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains. One study investigating novel thiophene derivatives found that several compounds exhibited significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC50 values ranging from 8 to 32 mg/L. frontiersin.org Another study on armed thiophene derivatives reported that one compound was more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The presence of a sulfonamide group, as in this compound, may also contribute to antibacterial activity, as sulfonamide-based drugs have a long history as antimicrobial agents. nih.gov
The antibacterial potency of representative thiophene derivatives is presented in the interactive data table below.
Studies on Antifungal Potency and Mechanism of Action
The antifungal potential of thiophene derivatives has also been an area of active research. Studies have demonstrated efficacy against various fungal pathogens, including yeasts and molds. For instance, a thiophene derivative, 5CN05, exhibited good activity against Cryptococcus neoformans with a MIC of 17 µg/mL, and moderate to weak activity against Candida species with MICs ranging from 270 to 540 µg/mL. nih.govresearchgate.net Another study on a 2-aminothiophene derivative reported antifungal action against fluconazole-resistant Candida species at concentrations of 100 to 200 µg/mL. nih.gov Furthermore, certain armed thiophene derivatives showed activity against four different fungal species. nih.gov
The antifungal potency of selected thiophene derivatives is detailed in the interactive data table below.
Research on Antifungal Efficacy and Enzyme Inhibition (e.g., succinate (B1194679) dehydrogenase)
The carboxamide functional group is a crucial component in a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). nih.gov These compounds function by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), which is a vital component of the mitochondrial electron transport chain and the tricarboxylic acid cycle in fungi. mdpi.com Inhibition of SDH disrupts fungal respiration, leading to a cessation of energy production and eventual cell death.
Research into thiophene-based carboxamide derivatives has identified them as potent antifungal agents through this mechanism. nih.gov Studies have demonstrated that the specific molecular structure of these compounds allows for strong interaction with the key amino acid residues within the binding pocket of the SDH enzyme. nih.gov For instance, investigations into novel thiophene-1,3,4-oxadiazole carboxamides revealed significant inhibitory activity against the SDH enzyme from Sclerotinia sclerotiorum. nih.gov Molecular docking simulations suggest that these compounds can form robust interactions within the enzyme's active site. nih.gov The antifungal efficacy of these derivatives has been demonstrated against a range of phytopathogenic fungi. nih.gov
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Thiophene Carboxamide Derivative 4g | Sclerotinia sclerotiorum | SDH Inhibition (IC₅₀) | 1.01 ± 0.21 µM | nih.gov |
| Thiophene Carboxamide Derivative 4i | Sclerotinia sclerotiorum | SDH Inhibition (IC₅₀) | 4.53 ± 0.19 µM | nih.gov |
| Thiophene Carboxamide Derivative 4i | Sclerotinia sclerotiorum | Antifungal Activity (EC₅₀) | 0.1 mg/L | nih.gov |
| Boscalid (Reference) | Sclerotinia sclerotiorum | SDH Inhibition (IC₅₀) | 3.51 ± 2.02 µM | nih.gov |
Research into Anti-inflammatory Mechanisms in In Vitro Systems
The structural motifs present in this compound, namely the methanesulfonyl group and the thiophene carboxamide core, are found in various compounds investigated for anti-inflammatory properties. In vitro studies on related molecules explore mechanisms such as the inhibition of key enzymes in the inflammatory cascade, like cyclooxygenases (COX-1 and COX-2). researchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net
For example, research on a class of 4-(aryloyl)phenyl methyl sulfones demonstrated that the methylsulfone group plays a role in binding to the active site of the COX-2 enzyme. researchgate.net Molecular modeling studies have shown this group inserting into the COX-2 binding pocket. researchgate.net Certain indole (B1671886) derivatives containing this sulfone moiety were identified as potent and selective inhibitors of COX-2. researchgate.net Similarly, various thiophene-containing compounds have been assessed for anti-inflammatory potential using in vitro assays like the human red blood cell (HRBC) membrane stabilization method, which models the stabilization of lysosomal membranes during inflammation.
| Compound Class/Derivative | Assay/Target | Key Finding | Reference |
|---|---|---|---|
| N-arylindole Derivative 33 (with methylsulfone) | COX-2 Inhibition (in vitro) | Potent and selective inhibitor (COX-1/COX-2 IC₅₀ ratio = 262) | researchgate.net |
| Methanesulfonamide Derivative 2i | Carrageenan-induced paw edema (in vivo) | 34.7% anti-inflammatory activity | nih.gov |
| Phenylbutazone (Reference) | Carrageenan-induced paw edema (in vivo) | 37% anti-inflammatory activity | nih.gov |
Research into Modulation of Neurological Targets (e.g., Voltage-Gated Sodium Channel Inhibition)
Voltage-gated sodium channels (VGSCs) are fundamental to the generation and propagation of action potentials in the central nervous system, and their dysfunction is implicated in neurological disorders like epilepsy. nih.gov Consequently, inhibitors of VGSCs are a cornerstone of anticonvulsant therapy. nih.gov A number of established antiepileptic drugs feature a carboxamide moiety, which is critical for their mechanism of action. researchgate.net These drugs act by blocking the spontaneous, high-frequency firing of neurons that underlies seizures, often by stabilizing the inactivated state of the sodium channel. nih.gov
The effectiveness of these agents is linked to their ability to reversibly block the channel's ion currents in a voltage- and frequency-dependent manner. nih.gov While direct research on this compound for VGSC modulation is not prominent, the presence of the carboxamide functional group suggests a potential avenue for investigation. Research in this field involves the design and synthesis of novel carboxamide-containing molecules to identify new modulators of neuronal excitability with improved therapeutic profiles. nih.gov
Investigation of Immunomodulatory Properties (e.g., Aryl Hydrocarbon Receptor (AHR) Ligand Activity)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses. nih.gov Initially known for mediating the effects of environmental toxins, it is now understood to be activated by a wide range of endogenous and dietary ligands, influencing the function of immune cells like dendritic cells (DCs) and T cells. nih.govnih.gov Upon activation, the AhR translocates to the nucleus and modulates the expression of target genes, which can lead to immunomodulatory effects. mdpi.com
Activation of AhR by certain ligands has been shown to suppress inflammatory responses. For example, studies using in vitro models have demonstrated that AhR agonists can down-regulate the expression of co-stimulatory molecules on dendritic cells and inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This, in turn, can suppress the differentiation of inflammatory T helper cells (Th1 and Th17). nih.gov The chemical diversity of AhR ligands is broad, encompassing various heterocyclic structures. mdpi.com This suggests that novel heterocyclic compounds like this compound could be explored for their potential to act as AhR ligands and modulate immune function.
| Compound | Target/System | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Synthetic Pelargonidin (Mt-P) | Aryl Hydrocarbon Receptor (AhR) | Transactivation (EC₅₀) | 1.97 µM | mdpi.com |
| FICZ (Endogenous Ligand) | LPS-treated Dendritic Cells | Cytokine Production | Significantly inhibited IL-1β, IL-6, IL-23, TNF-α | nih.gov |
| ITE (Endogenous Ligand) | LPS-treated Dendritic Cells | Cytokine Production | Significantly inhibited IL-1β, IL-6, IL-23, TNF-α | nih.gov |
Exploration of Antiviral Research Applications
The carboxamide scaffold is a recurring structural feature in compounds investigated for antiviral activity against a diverse array of viruses. nih.govnih.gov The versatility of the carboxamide group allows it to form key hydrogen bonds with viral or host cell proteins, disrupting processes essential for viral replication.
Research has demonstrated the efficacy of various carboxamide derivatives against both plant and human viruses. For instance, flavone (B191248) derivatives incorporating a carboxamide fragment have shown significant activity against the tobacco mosaic virus (TMV) by interacting with the viral coat protein and hindering virus assembly. mdpi.com In the context of human pathogens, N-arylindazole-3-carboxamide derivatives have emerged from screening efforts as potent inhibitors of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Further studies have explored thiadiazole-containing carboxamides, which have shown inhibitory effects against viruses such as Influenza A. nih.gov These findings underscore the broad potential of novel carboxamide compounds, including those with a thiophene core, as templates for the development of new antiviral agents.
| Compound/Derivative | Target Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a ) | SARS-CoV-2 | Inhibitory Effect (EC₅₀) | 0.69 µM | nih.gov |
| Flavone Carboxamide Derivative 4m | Tobacco Mosaic Virus (TMV) | Protection Inhibitory Effect | 59% at 500 µg/mL | mdpi.com |
| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H₃N₂ | Inhibitory Effect (EC₅₀) | 31.4 µM | nih.gov |
Application As a Chemical Probe and Intermediate in Advanced Organic and Medicinal Chemistry Research
Utility as a Synthetic Building Block for Complex Polyheterocyclic Systems
The strategic placement of functional groups on the 4-methanesulfonylthiophene-3-carboxamide (B6174856) scaffold provides multiple avenues for its elaboration into intricate polyheterocyclic systems. The thiophene (B33073) ring itself can participate in various cyclization reactions, while the methanesulfonyl and carboxamide groups can be manipulated to introduce further complexity.
Researchers have explored the reactivity of the thiophene core in annulation reactions to construct fused ring systems. For instance, the electron-deficient nature of the thiophene ring, enhanced by the methanesulfonyl group, makes it susceptible to nucleophilic attack, a property that can be exploited in the synthesis of thieno[3,2-d]pyrimidines and other fused heterocycles. These polyheterocyclic frameworks are often found in biologically active molecules and materials with unique photophysical properties.
While direct examples of complex polyheterocyclic synthesis starting from this compound are not extensively documented in publicly available literature, the principles of thiophene chemistry suggest its potential. The carboxamide group can be converted to other functional groups, such as nitriles or thioamides, which are common precursors in heterocycle synthesis. For example, a nitrile derivative could undergo Thorpe-Ziegler type cyclizations to form fused pyridines. Similarly, the methanesulfonyl group can act as a leaving group under certain conditions, enabling further functionalization and cyclization pathways. The combination of these reactive sites offers a toolkit for synthetic chemists to construct diverse and complex molecular architectures.
Development as a Molecular Probe for Biological Target Identification and Validation
The identification and validation of biological targets are crucial steps in drug discovery. Molecular probes, which are small molecules designed to interact specifically with a biological target, are indispensable tools in this process. The this compound scaffold has shown potential for development into such probes.
The core structure of this compound can be functionalized to incorporate reporter groups, such as fluorophores or affinity tags, without significantly compromising its binding affinity to a target protein. Thiophene-based fluorescent dyes, for instance, have been developed for probing cellular membranes. rsc.org This suggests that a fluorescent derivative of this compound could be synthesized to visualize its localization within cells and its interaction with specific targets.
Role in the Design and Optimization of Novel Research Compounds
The thiophene-3-carboxamide (B1338676) scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govnih.govrsc.orgmdpi.commdpi.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The planarity of the thiophene ring and the ability of the carboxamide group to form key hydrogen bonds with the kinase hinge region make this scaffold an excellent starting point for inhibitor design. mdpi.comnih.gov
Numerous studies have demonstrated the successful development of potent and selective kinase inhibitors based on the thiophene-3-carboxamide core. For example, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and c-Jun N-terminal kinase (JNK). nih.govnih.govrsc.org The methanesulfonyl group in this compound can further enhance binding affinity and selectivity through specific interactions with the target protein.
The process of optimizing these research compounds often involves systematic modifications of the core structure. The carboxamide group can be derivatized with various substituents to explore the chemical space around the binding pocket. The thiophene ring can also be substituted at different positions to improve potency, selectivity, and pharmacokinetic properties. The data from these structure-activity relationship (SAR) studies are crucial for the rational design of more effective and safer therapeutic agents.
Below is a table summarizing examples of thiophene-3-carboxamide derivatives and their targeted kinases, illustrating the importance of this scaffold in medicinal chemistry research.
| Compound Class | Target Kinase | Key Structural Features |
| Thiazole/Thiadiazole Carboxamides | c-Met | Thiazole or thiadiazole moiety attached to the carboxamide |
| Trisubstituted Thiophene-3-carboxamide Selenides | EGFR | Introduction of a selenide group and trisubstitution on the thiophene ring |
| 2-Acylaminothiophene-3-carboxamides | JNK | An acylamino group at the 2-position of the thiophene ring |
| Thieno[2,3-d]pyrimidines | FLT3 | Fused pyrimidine ring to the thiophene core |
This targeted design and optimization approach, centered around the this compound scaffold and its analogs, continues to be a fruitful area of research in the quest for novel therapeutics.
Future Directions and Emerging Research Avenues for 4 Methanesulfonylthiophene 3 Carboxamide
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-Methanesulfonylthiophene-3-carboxamide (B6174856) and its analogs is poised to embrace the principles of green chemistry. Traditional synthetic routes often rely on harsh reagents and generate significant chemical waste. Future research will likely focus on developing more environmentally benign and efficient methodologies.
Key areas of exploration include:
Catalytic C-H Activation: Direct functionalization of the thiophene (B33073) ring through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry: The use of microreactor technology can offer improved reaction control, enhanced safety, and higher yields. Continuous flow processes can also facilitate easier scale-up for potential industrial production.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under mild reaction conditions, reducing the environmental impact.
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for key synthetic transformations in the preparation of thiophene carboxamide derivatives.
The development of these sustainable methods will not only be economically advantageous but also align with the growing demand for environmentally responsible pharmaceutical manufacturing.
| Synthetic Methodology | Potential Advantages |
| Catalytic C-H Activation | Atom economy, reduced synthetic steps |
| Flow Chemistry | Enhanced safety, scalability, improved control |
| Biocatalysis | High selectivity, mild conditions, sustainability |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |
In-Depth Mechanistic Studies at the Molecular and Cellular Level
A fundamental understanding of how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Future research must delve into its mechanism of action at both the molecular and cellular levels.
Prospective studies in this area will likely involve:
Target Identification and Validation: Utilizing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the primary protein targets of the compound.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, elucidating the specific molecular interactions that drive its biological activity.
Cellular Pathway Analysis: Advanced cell imaging techniques and systems biology approaches will be instrumental in mapping the downstream signaling pathways modulated by the compound, providing a comprehensive picture of its cellular effects.
These in-depth mechanistic studies will be critical for rational drug design and the optimization of lead compounds.
Exploration of Uncharted Biological Activities and Novel Target Interactions
While the broader class of thiophene carboxamides has been investigated for various biological activities, the specific therapeutic potential of this compound remains largely uncharted. A systematic exploration of its biological activities is a key future direction.
Future research should focus on:
High-Throughput Screening: Screening the compound against a diverse range of biological targets, including kinases, proteases, and GPCRs, could uncover novel and unexpected therapeutic applications.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, without prior knowledge of the molecular target, can lead to the discovery of first-in-class medicines.
Exploration of New Therapeutic Areas: Investigating the potential of the compound in therapeutic areas beyond those traditionally associated with thiophene carboxamides, such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases.
The discovery of novel biological activities and target interactions will significantly expand the potential therapeutic utility of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These powerful computational tools can be leveraged to accelerate the design and development of novel analogs of this compound.
Future applications of AI and ML in this context include:
Predictive Modeling: Developing ML models to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual derivatives, allowing for the prioritization of the most promising compounds for synthesis and testing.
De Novo Drug Design: Utilizing generative AI models to design novel molecules with desired properties from scratch, expanding the chemical space around the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis: Employing AI algorithms to analyze complex SAR data and identify key structural features that contribute to biological activity, guiding the optimization of lead compounds.
The synergy between computational approaches and experimental validation will undoubtedly streamline the discovery of next-generation therapeutics based on this scaffold.
| AI/ML Application | Description |
| Predictive Modeling | Forecasting compound properties to prioritize synthesis. |
| De Novo Drug Design | Generating novel molecular structures with desired attributes. |
| SAR Analysis | Identifying key structural determinants of biological activity. |
Application in Chemical Biology Tools for Pathway Dissection
Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical biology tools for dissecting complex biological pathways.
Future research in this area could involve:
Development of Chemical Probes: Synthesizing tagged versions of the compound (e.g., with fluorescent dyes or biotin) to enable the visualization and isolation of its protein targets within a cellular context.
Activity-Based Probes: Designing probes that covalently bind to the active site of their target enzymes, providing a powerful tool for target identification and occupancy studies.
Photo-affinity Labeling: Creating photo-activatable derivatives that can be used to covalently crosslink to their target proteins upon UV irradiation, facilitating unambiguous target identification.
The development of such chemical biology tools will not only advance our understanding of the compound's mechanism of action but also contribute to a broader understanding of fundamental biological processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Methanesulfonylthiophene-3-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, including thiophene ring formation, sulfonylation, and carboxamide functionalization. For example, sulfonamide groups are introduced via reactions with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Solvent choice (polar aprotic solvents like DMF) and catalysts (pyridine) are critical for yield optimization, as excess reagents may lead to side products like sulfones or sulfoxides . Purification often employs column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for mapping hydrogen and carbon environments, particularly to distinguish sulfonamide (-SO₂-) and carboxamide (-CONH-) groups. X-ray crystallography provides definitive stereochemical data, while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. IR spectroscopy validates functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. For instance, a 4-methoxyphenyl substituent may enhance enzyme inhibition (e.g., COX-2) compared to a 4-chlorophenyl group due to electronic effects. Researchers should:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Compare IC₅₀ values : Prioritize studies with dose-response curves and validated molecular targets (e.g., kinase inhibition assays ).
- Perform SAR studies : Systematically modify substituents to isolate activity contributors .
Q. What strategies improve yield in multi-step syntheses involving sulfonamide intermediates?
- Answer : Key strategies include:
- Stepwise temperature control : Low temperatures (-10°C) during sulfonylation reduce byproducts.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent unwanted nucleophilic attacks.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity in reduction steps .
- In-line analytics : Monitor reactions via TLC or FTIR to terminate steps at optimal conversion points .
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Answer : Electron-withdrawing groups (e.g., -SO₂Me) increase electrophilicity at the thiophene ring, enhancing nucleophilic aromatic substitution (e.g., with amines). Conversely, electron-donating groups (e.g., -OMe) improve solubility and receptor binding affinity. For example, 4-methoxyphenyl derivatives show 3-fold higher binding to serotonin receptors compared to unsubstituted analogs, as measured by SPR assays .
Methodological Guidance
Q. What protocols are recommended for evaluating enzyme inhibition kinetics?
- Answer :
Enzyme preparation : Recombinant enzymes (e.g., purified via affinity chromatography) ensure consistency.
Substrate titration : Use Michaelis-Menten kinetics (varying [S]) to determine Kₘ and Vₘₐₓ.
Inhibitor screening : Pre-incubate enzyme with compound (0.1–100 µM) and measure residual activity via spectrophotometry (e.g., NADH depletion at 340 nm).
Data analysis : Fit results to competitive/non-competitive models using software like GraphPad Prism .
Q. How should researchers design stability studies for sulfonamide-containing compounds?
- Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolysis to sulfonic acids).
- Kinetic modeling : Calculate t₉₀ (time for 10% degradation) at 40°C/75% RH to predict shelf-life .
Data Contradiction Analysis
Q. Why do computational predictions sometimes conflict with experimental binding data?
- Answer : Discrepancies may arise from:
- Solvent effects : MD simulations often use implicit solvent models, neglecting explicit hydrogen bonding (e.g., water-mediated interactions in the active site).
- Conformational flexibility : X-ray structures may represent a single conformation, whereas the compound adopts multiple poses in solution.
- Validation : Cross-check docking results (AutoDock Vina) with SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
